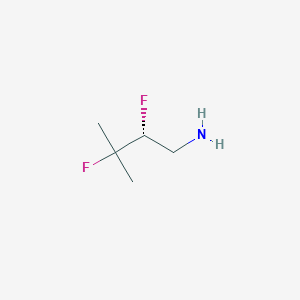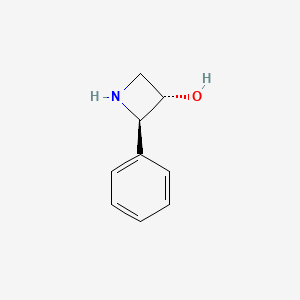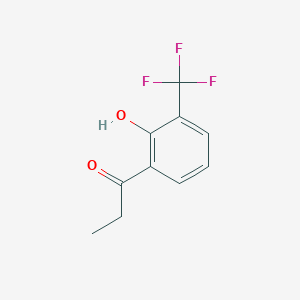
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethylating agents under radical conditions . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar in structure but contains a sulfonyl group instead of a hydroxyl group.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Similar in structure but lacks the hydroxyl group.
Uniqueness
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H9F3O2/c1-2-8(14)6-4-3-5-7(9(6)15)10(11,12)13/h3-5,15H,2H2,1H3 |
InChI Key |
ZBYQLSIZCMJKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
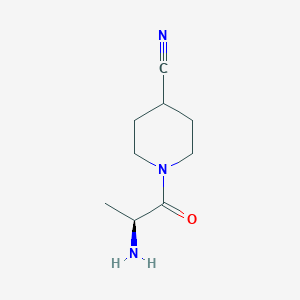
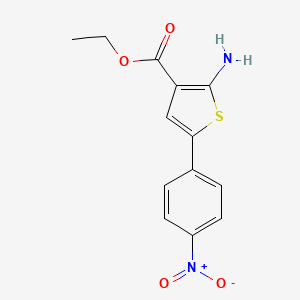
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
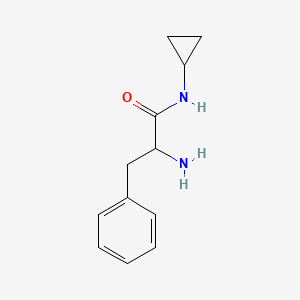
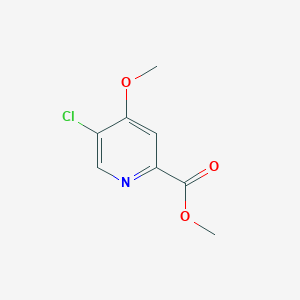
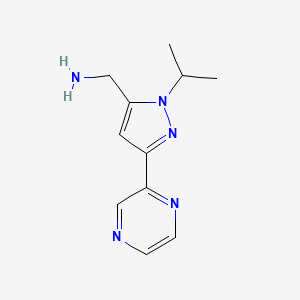
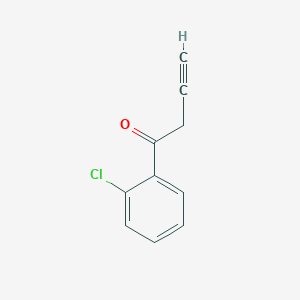
![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)
